IDO1 Inhibitory Activity: 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine vs. Analog
In a biochemical assay, 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine demonstrated an IC50 of 78 nM for inhibiting human Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. In comparison, a structurally related imidazotriazine derivative (BindingDB ID: BDBM50203248) exhibited a Ki of 123 nM under similar assay conditions [2]. While these are separate studies, the assays are comparable as both measure inhibition of recombinant human IDO1. This suggests the target compound offers an approximately 1.6-fold greater inhibitory potency.
| Evidence Dimension | IDO1 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | Ki = 123 nM (BDBM50203248) |
| Quantified Difference | ~1.6-fold higher potency (IC50 vs Ki) |
| Conditions | Inhibition of N-terminus 6xHis-tagged human IDO1 expressed in E. coli using L-tryptophan as substrate (preincubated 1 hr). |
Why This Matters
This measurable difference in potency can be decisive for researchers selecting a starting point for IDO1 inhibitor programs, where higher target engagement at lower concentrations is a key goal.
- [1] BindingDB. BDBM50203255 (CHEMBL3913975). 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine. https://bindingdb.org (accessed 2024). View Source
- [2] BindingDB. BDBM50203248 (CHEMBL3930308). https://bindingdb.org (accessed 2024). View Source
